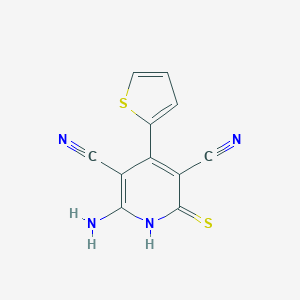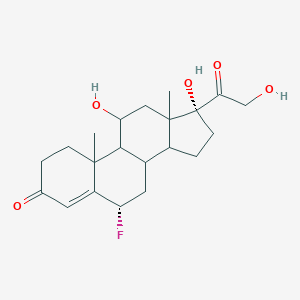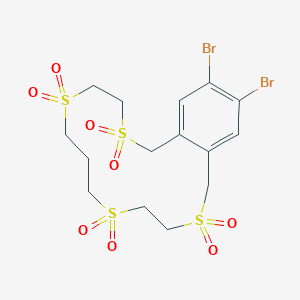![molecular formula C22H16BrN3O5 B304637 N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique chemical properties and has been synthesized through various methods. In
Mécanisme D'action
The mechanism of action of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to improve insulin sensitivity and glucose metabolism in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential use in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide has been achieved through a variety of methods. One such method involves the reaction of 2-(5-isoxazolyl)-4-methylphenol with 2-bromo-4'-methylphenylacetic acid, followed by the reaction of the resulting product with hydrazine hydrate and 6-bromo-4-oxo-4H-chromene-3-carbaldehyde. The final product is obtained through recrystallization.
Applications De Recherche Scientifique
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Nom du produit |
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide |
|---|---|
Formule moléculaire |
C22H16BrN3O5 |
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
N-[(E)-(6-bromo-4-oxochromen-3-yl)methylideneamino]-2-[4-methyl-2-(1,2-oxazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H16BrN3O5/c1-13-2-4-18(16(8-13)20-6-7-25-31-20)30-12-21(27)26-24-10-14-11-29-19-5-3-15(23)9-17(19)22(14)28/h2-11H,12H2,1H3,(H,26,27)/b24-10+ |
Clé InChI |
SLHRPEYDWAXLSP-YSURURNPSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Br)C4=CC=NO4 |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Br)C4=CC=NO4 |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Br)C4=CC=NO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-oxo-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304555.png)
![methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate](/img/structure/B304557.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B304558.png)
![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)



![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)